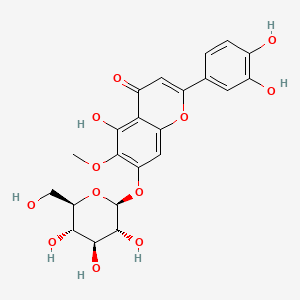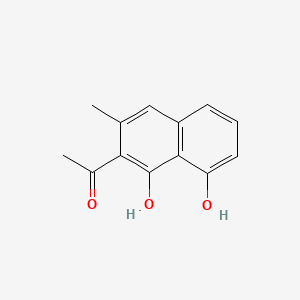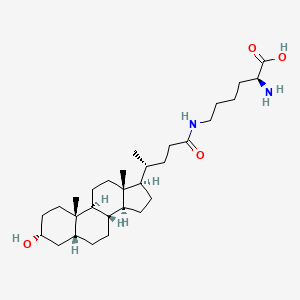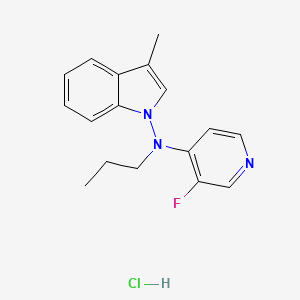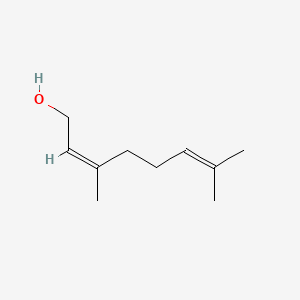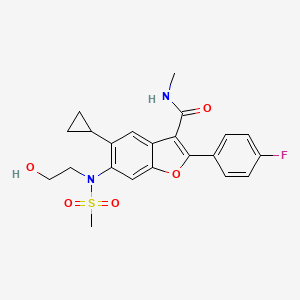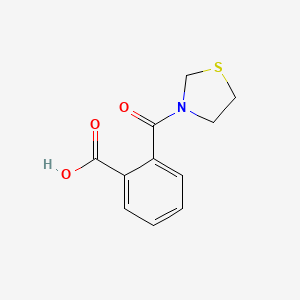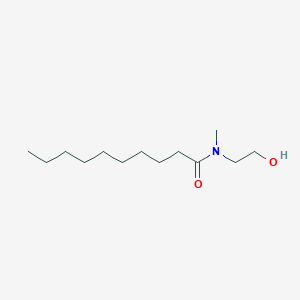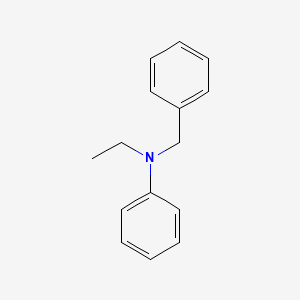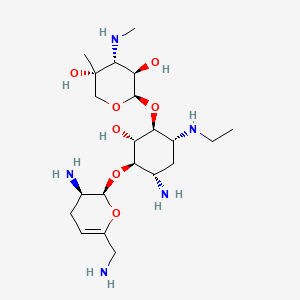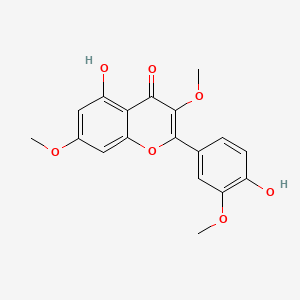
Pachypodol
Vue d'ensemble
Description
Pachypodol is a chemical compound classified as an O-methylated flavonol . It can be isolated from a variety of plants including Calycopteris floribunda, Pogostemon cablin, and Croton ciliatoglanduliferus . It has been identified as a bioactive compound in Pogostemon Cablin .
Synthesis Analysis
The synthesis of Pachypodol has been achieved through bioactivity-guided fractionation and further separation using chromatographic techniques . It has been isolated from the leaves of P. cablin and many other medicinally significant plants .Molecular Structure Analysis
Pachypodol has a molecular formula of C18H16O7 . The quercetin nucleus of Pachypodol has methoxy groups at C-3 by replacing OH- groups, while OH- group is present at the third and seventh carbon (C-3, C-7, and) positions .Chemical Reactions Analysis
Pachypodol has been found to exert antioxidant and cytoprotective effects in HepG2 cells . It protected HepG2 cells from cell death caused by tert-butylhydroperoxide-induced oxidative stress and also attenuated ROS production .Physical And Chemical Properties Analysis
Pachypodol has a molar mass of 344.32 g/mol . It is a white-yellowish powder . It is soluble in methanol and slightly soluble in water .Applications De Recherche Scientifique
Pharmacological Activities of Pachypodol
- Scientific Field : Pharmacology
- Summary of the Application : Pachypodol is a bioactive compound found in Pogostemon Cablin (patchouli), an aromatic medicinal plant . It has been found to have a number of biological activities, including anti-inflammatory, antioxidant, anti-mutagenic, antimicrobial, antidepressant, anticancer, antiemetic, antiviral, and cytotoxic ones .
- Methods of Application or Experimental Procedures : Pachypodol and many other biologically essential chemicals have been separated from the leaves of P. cablin and many other medicinally significant plants using repeated column chromatography on silica gel .
- Results or Outcomes : Pachypodol’s bioactive potential has been shown by a variety of assays and methodologies .
Antioxidant Effects
- Scientific Field : Biochemistry
- Summary of the Application : Pachypodol has been found to have potent antioxidant effects .
- Methods of Application or Experimental Procedures : In experiments to further elucidate the antioxidant effects and to explore the underlying molecular mechanism, pachypodol was used which showed more potent cytoprotective effects in HepG2 cells .
- Results or Outcomes : The results showed that pachypodol has potent antioxidant effects, providing cytoprotection in HepG2 cells .
Fragrance Sector
- Scientific Field : Industrial Chemistry
- Summary of the Application : Pachypodol is being investigated globally to produce essential chemical components for developing new pharmacological compounds in the fragrance sector .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures in the fragrance sector are not detailed in the source .
- Results or Outcomes : The outcomes of these investigations are not specified in the source .
Anti-Inflammatory Effects
- Scientific Field : Pharmacology
- Summary of the Application : Pachypodol has been found to have potent anti-inflammatory effects .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for studying the anti-inflammatory effects of Pachypodol are not detailed in the source .
- Results or Outcomes : The results showed that Pachypodol has potent anti-inflammatory effects .
Antimicrobial Effects
- Scientific Field : Microbiology
- Summary of the Application : Pachypodol has been found to have antimicrobial effects .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for studying the antimicrobial effects of Pachypodol are not detailed in the source .
- Results or Outcomes : The results showed that Pachypodol has potent antimicrobial effects .
Antidepressant Effects
- Scientific Field : Psychiatry
- Summary of the Application : Pachypodol has been found to have antidepressant effects .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for studying the antidepressant effects of Pachypodol are not detailed in the source .
- Results or Outcomes : The results showed that Pachypodol has potent antidepressant effects .
Safety And Hazards
Pachypodol should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-10-7-12(20)15-14(8-10)25-17(18(24-3)16(15)21)9-4-5-11(19)13(6-9)23-2/h4-8,19-20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFUXLQBMQGNRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187388 | |
| Record name | Pachypodol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pachypodol | |
CAS RN |
33708-72-4 | |
| Record name | Pachypodol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33708-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pachypodol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033708724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 33708-72-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pachypodol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PACHYPODOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AG6B2DMP5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

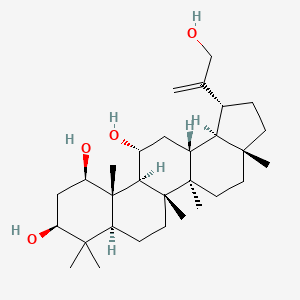
![(2S)-4-amino-2-[5-[3-[4-[3-(4-aminobutylamino)propanoylamino]butylamino]propanoylamino]pentyl-[(2S)-5-amino-2-[[2-(1H-indol-3-yl)acetyl]amino]pentanoyl]amino]-4-oxobutanoic acid](/img/structure/B1678192.png)
![(2S)-N-[5-[[(2S)-5-amino-1-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-1-oxopentan-2-yl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B1678193.png)
